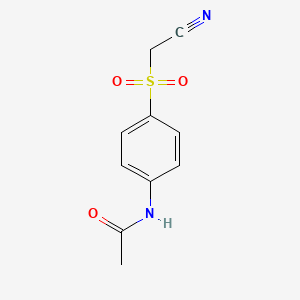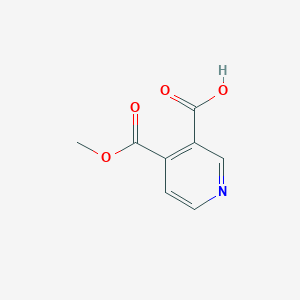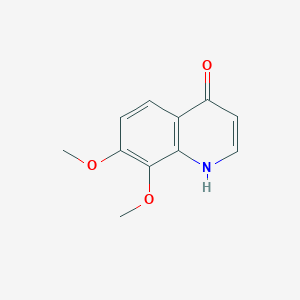
4-羟基-7,8-二甲氧基喹啉
描述
4-Hydroxy-7,8-dimethoxyquinoline (HDQ) is a heterocyclic organic compound with a molecular formula of C11H11NO3. It is also known by its CAS Number: 99878-76-9 .
Synthesis Analysis
The synthesis of 4-Hydroxy-7,8-dimethoxyquinoline involves multi-step reactions. The process includes the use of reagents like nBuLi, N,N,N’,N’-tetramethylethylenediamine, and trimethylsilylmethyl azide. The reaction is carried out in ether and hexane at 22 degrees Celsius .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-7,8-dimethoxyquinoline is C11H11NO3 . The molecular weight is 205.21 g/mol . The structure includes a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-7,8-dimethoxyquinoline include a molecular weight of 205.21 g/mol and a density of 1.206g/cm3. The boiling point is 351.7ºC at 760 mmHg .科学研究应用
Application 1: Neuroprotective Properties in C. elegans
- Methods of Application: The synthesis of aaptoline A was accomplished in seven steps with a 52% overall yield. A key feature of the synthesis is the high-yielding Ag (I)-catalyzed cycloisomerization of the N -propargylaniline precursor to afford the quinoline carboxylate skeleton from acid-labile methyl aminobenzoate .
- Results or Outcomes: The synthesized aaptoline A has the ability to protect dopaminergic neurons against MPP + -induced neurotoxicity in C. elegans. In addition, impaired food-sensing ability and travel distance capability in C. elegans were significantly ameliorated by aaptoline A treatment .
Application 2: Medicinal Significance of Quinoline
- Summary of Application: Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Methods of Application: This review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results or Outcomes: Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Application 3: Synthesis of Antineoplastic Drugs
- Summary of Application: 4-Chloro-6,7-dimethoxyquinoline, a compound similar to 4-Hydroxy-7,8-dimethoxyquinoline, is used as an intermediate for preparing antineoplastic drugs cabozantinib and tivozanib .
- Methods of Application: The synthesis involves several steps, including nitrification of 3,4-dimethoxyacetophenone, condensation with N,N-dimethylformamide dimethyl acetal, reduction cyclization to obtain 4-hydroxy-6,7-dimethoxyquinoline, and finally chlorination to obtain 4-chloro-6,7-dimethoxyquinoline .
- Results or Outcomes: The synthesis route has the advantages of accessible raw materials, mild reaction conditions, simple and convenient after-treatment, and high yield, making it suitable for scale-up preparation .
Application 4: COX-2 Inhibitory Potency
- Summary of Application: Increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .
- Methods of Application: The study involved the synthesis of 4-imidazolyl methyl quinoline derivatives with different substituents at the C-7 and C-8 positions .
- Results or Outcomes: The relative COX-2 potency and COX-2 selectivity profiles for the 4-imidazolyl methyl quinoline derivatives concerning the C-7 and C-8 substituents were determined .
Application 5: Antitumor Drug Synthesis
- Summary of Application: 4-Chloro-6,7-dimethoxyquinoline, a compound similar to 4-Hydroxy-7,8-dimethoxyquinoline, is used as an intermediate for preparing antineoplastic drugs cabozantinib and tivozanib .
- Methods of Application: The synthesis involves several steps, including nitrification of 3,4-dimethoxyacetophenone, condensation with N,N-dimethylformamide dimethyl acetal, reduction cyclization to obtain 4-hydroxy-6,7-dimethoxyquinoline, and finally chlorination to obtain 4-chloro-6,7-dimethoxyquinoline .
- Results or Outcomes: The synthesis route has the advantages of accessible raw materials, mild reaction conditions, simple and convenient after-treatment, and high yield, making it suitable for scale-up preparation .
Application 6: COX-2 Inhibitory Potency
- Summary of Application: Increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .
- Methods of Application: The study involved the synthesis of 4-imidazolyl methyl quinoline derivatives with different substituents at the C-7 and C-8 positions .
- Results or Outcomes: The relative COX-2 potency and COX-2 selectivity profiles for the 4-imidazolyl methyl quinoline derivatives concerning the C-7 and C-8 substituents were determined .
属性
IUPAC Name |
7,8-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-7-8(13)5-6-12-10(7)11(9)15-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKBTCLRDAEMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7,8-dimethoxyquinoline | |
CAS RN |
1174006-05-3 | |
| Record name | 7,8-dimethoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
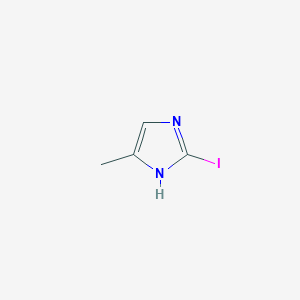
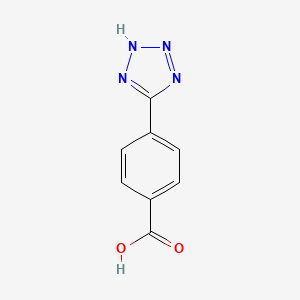
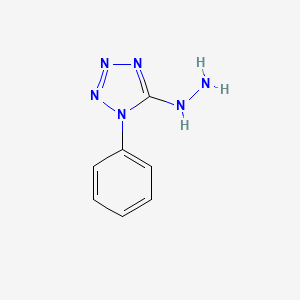
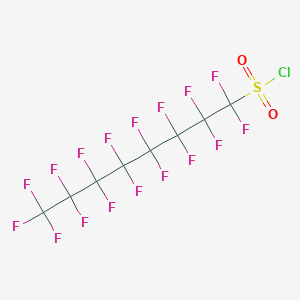
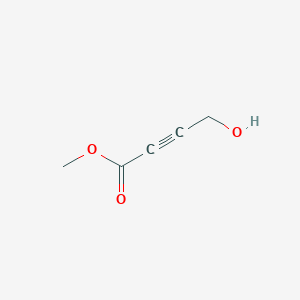
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide](/img/structure/B1296379.png)
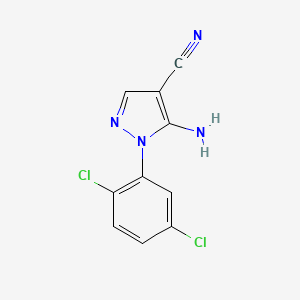
![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1296382.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)
![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)
